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Compound of Interest

Compound Name: 4-Methyl-2-hexanone

Cat. No.: B086756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-
2-hexanone (CAS No: 105-42-0), a ketone solvent with applications in various industries. This

document summarizes key data from Mass Spectrometry (MS), Nuclear Magnetic Resonance

(NMR) spectroscopy (¹³C-NMR and ¹H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-

Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the

replication and verification of these findings.

Molecular Structure and Properties
4-Methyl-2-hexanone is a colorless liquid with the molecular formula C₇H₁₄O and a molecular

weight of 114.19 g/mol .[1] Its structure features a carbonyl group at the second carbon

position and a methyl group at the fourth carbon position.

Spectroscopic Data Summary
The following sections present a detailed analysis of the spectroscopic data for 4-Methyl-2-
hexanone, with quantitative information organized into structured tables for clarity and

comparative analysis.

Mass Spectrometry (MS)
Mass spectrometry of 4-Methyl-2-hexanone reveals a fragmentation pattern characteristic of

aliphatic ketones. The primary fragmentation mechanisms include α-cleavage and McLafferty
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rearrangement.[2][3] The electron ionization (EI) mass spectrum is characterized by a base

peak and several other significant fragments.

Table 1: Mass Spectrometry Data for 4-Methyl-2-hexanone[1]

m/z Relative Intensity (%) Proposed Fragment

43 100.0
[CH₃CO]⁺ (Acylium ion from α-

cleavage)

57 79.1
[C₄H₉]⁺ (Butyl cation from α-

cleavage)

58 53.7
[C₃H₆O]⁺ (McLafferty

rearrangement product)[3]

85 46.8
[M - C₂H₅]⁺ (Loss of ethyl

radical)

114 Low [M]⁺ (Molecular ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

4-Methyl-2-hexanone.

The ¹³C-NMR spectrum of 4-Methyl-2-hexanone displays seven distinct signals,

corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is significantly

deshielded and appears at the lowest field.

Table 2: ¹³C-NMR Chemical Shift Data for 4-Methyl-2-hexanone (Predicted)
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Carbon Atom Chemical Shift (δ, ppm)

C1 (CH₃-CO) 29.8

C2 (C=O) 209.5

C3 (CO-CH₂) 52.5

C4 (CH) 33.8

C5 (CH₂-CH₃) 29.3

C6 (CH-CH₃) 19.3

C7 (CH₂-CH₃) 11.5

Note: Predicted data is based on standard chemical shift correlation tables for ketones.[4][5][6]

[7][8]

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms. The protons on the carbon adjacent to the carbonyl group (α-protons) are

deshielded and appear further downfield.[2][4]

Table 3: ¹H-NMR Data for 4-Methyl-2-hexanone (Predicted)

Proton(s)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (3H, CH₃-CO) 2.1 Singlet -

H3 (2H, CO-CH₂) 2.4 Doublet 7.5

H4 (1H, CH) 1.8 Multiplet -

H5 (2H, CH₂-CH₃) 1.3 Multiplet -

H6 (3H, CH-CH₃) 0.9 Doublet 6.5

H7 (3H, CH₂-CH₃) 0.9 Triplet 7.0

Note: Predicted data is based on standard chemical shift and coupling constant correlation

tables.[5][9]
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-2-hexanone exhibits a strong, characteristic absorption band for

the carbonyl group (C=O) stretch.[10] Other significant peaks correspond to C-H stretching and

bending vibrations.

Table 4: Principal IR Absorption Bands for 4-Methyl-2-hexanone

Wavenumber (cm⁻¹) Vibrational Mode Intensity

2960 - 2870 C-H stretch (alkane) Strong

1715 C=O stretch (ketone) Strong, Sharp

1465 C-H bend (methylene) Medium

1370 C-H bend (methyl) Medium

Note: Data is interpreted from the NIST Gas Phase IR Spectrum.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Saturated aliphatic ketones, such as 4-Methyl-2-hexanone, typically exhibit a weak absorption

band in the far ultraviolet region, corresponding to the n → π* transition of the carbonyl group.

This absorption is often observed around 270-300 nm but is generally of low intensity.[13] For

2-hexanone, a structurally similar compound, the UV absorption maximum is reported at a

wavelength that falls within the far UV range.[14] Due to the low molar absorptivity and the

position of the absorption maximum, UV-Vis spectroscopy is not a primary technique for the

structural elucidation of simple aliphatic ketones.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Methyl-2-hexanone in a volatile organic solvent

(e.g., dichloromethane or hexane) is prepared.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 60 °C, held for 1 minute, then ramped at 10 °C/min to

200 °C.[15]

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 2 scans/second.

Data Analysis: The resulting chromatogram is analyzed to determine the retention time, and

the mass spectrum of the corresponding peak is compared with spectral libraries (e.g., NIST)

and interpreted based on known fragmentation patterns of ketones.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Methyl-2-hexanone is dissolved in about

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C-NMR Acquisition:

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to TMS. For ¹H-NMR, the signals are integrated,

and coupling constants are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-Methyl-2-hexanone is a liquid, a thin film is prepared by placing a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[18]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is collected.

The sample is placed in the spectrometer's sample holder.

The spectrum is acquired over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce

the final transmittance or absorbance spectrum. The positions of the major absorption bands

are identified and assigned to their corresponding molecular vibrations.[19][20][21]
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Methyl-2-hexanone, from sample preparation to structural elucidation.

Sample
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Caption: Workflow for the spectroscopic analysis of 4-Methyl-2-hexanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b086756?utm_src=pdf-body
https://www.benchchem.com/product/b086756?utm_src=pdf-body
https://www.benchchem.com/product/b086756?utm_src=pdf-body-img
https://www.benchchem.com/product/b086756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-hexanone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086756#spectroscopic-data-overview-for-4-methyl-2-
hexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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